molecular formula C5H7NO B1322097 1-(Hydroxymethyl)cyclopropanecarbonitrile CAS No. 98730-77-9

1-(Hydroxymethyl)cyclopropanecarbonitrile

Cat. No.: B1322097
CAS No.: 98730-77-9
M. Wt: 97.12 g/mol
InChI Key: QMCQBAJOOAMKBX-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C5H7NO. It consists of a cyclopropane ring substituted with a hydroxymethyl group and a cyano group. This compound is of interest due to its unique structure, which combines the reactivity of both the hydroxyl and cyano functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclopropanecarbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarbonitrile with formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the hydroxymethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters when reacted with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 1-(Formyl)cyclopropanecarbonitrile or 1-(Carboxyl)cyclopropanecarbonitrile.

    Reduction: 1-(Hydroxymethyl)cyclopropylamine.

    Substitution: 1-(Alkoxymethyl)cyclopropanecarbonitrile or 1-(Acetoxymethyl)cyclopropanecarbonitrile.

Scientific Research Applications

1-(Hydroxymethyl)cyclopropanecarbonitrile is utilized in various scientific research applications:

    Organic Synthesis: It serves as a versatile building block in the synthesis of complex molecules, including heterocycles, natural products, and pharmaceuticals.

    Material Science: Its unique structure makes it a valuable intermediate in the development of novel materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways due to its reactive functional groups.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclopropanecarbonitrile involves its reactive functional groups. The hydroxymethyl group can undergo oxidation or reduction, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity. The cyano group can also participate in nucleophilic addition reactions, forming intermediates that further react with biological molecules.

Comparison with Similar Compounds

1-(Hydroxymethyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    Cyclopropanecarbonitrile: Lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.

    1-(Hydroxymethyl)cyclopropane: Lacks the cyano group, limiting its utility in reactions involving nucleophilic addition.

    1-(Hydroxymethyl)cyclopropylamine:

The presence of both hydroxyl and cyano groups in this compound makes it a unique and versatile compound in organic synthesis and scientific research.

Properties

IUPAC Name

1-(hydroxymethyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-3-5(4-7)1-2-5/h7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCQBAJOOAMKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621758
Record name 1-(Hydroxymethyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98730-77-9
Record name 1-(Hydroxymethyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(hydroxymethyl)cyclopropane-1-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Hydroxymethyl)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Hydroxymethyl)cyclopropanecarbonitrile
Reactant of Route 3
1-(Hydroxymethyl)cyclopropanecarbonitrile
Reactant of Route 4
1-(Hydroxymethyl)cyclopropanecarbonitrile
Reactant of Route 5
1-(Hydroxymethyl)cyclopropanecarbonitrile
Reactant of Route 6
1-(Hydroxymethyl)cyclopropanecarbonitrile

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